1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene
Overview
Description
1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H4F6 and a molecular weight of 214.11 g/mol . This compound is characterized by the presence of three fluorine atoms on the benzene ring and a trifluoroethyl group attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene can be achieved through various synthetic routes. One common method involves the trifluoroethylation of a fluorinated benzene derivative. This process typically requires the use of a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, in the presence of a base like potassium carbonate . The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure high yields.
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and product purity .
Chemical Reactions Analysis
1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms, which makes the benzene ring less reactive towards nucleophiles.
Oxidation and Reduction: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives under strong oxidizing conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and coupling catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoroethyl group enhances the compound’s ability to interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation . The electron-withdrawing effect of the fluorine atoms also plays a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1,2,4-Trifluorobenzene: This compound lacks the trifluoroethyl group, making it less hydrophobic and less effective in forming strong hydrogen bonds.
2,2,2-Trifluoroethylbenzene: This compound has a similar trifluoroethyl group but lacks the additional fluorine atoms on the benzene ring, resulting in different reactivity and binding properties.
1,3,5-Trifluorobenzene: This compound has a different substitution pattern, which affects its electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,2,3-trifluoro-5-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-5-1-4(3-8(12,13)14)2-6(10)7(5)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZWYYBATIFNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243537 | |
Record name | 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101243537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-28-0 | |
Record name | 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101243537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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